
Angeloylgomisin Q
Vue d'ensemble
Description
Angeloylgomisin Q is a bioactive lignan compound extracted from the stems of Schisandra sphaerandra. It belongs to the dibenzocyclooctadiene lignan family and has shown potential for use in Alzheimer’s disease research .
Applications De Recherche Scientifique
Angeloylgomisin Q has a wide range of scientific research applications:
Chemistry: It is used as a reference standard in various chemical studies and for the synthesis of related compounds.
Medicine: This compound has shown potential anticancer properties, particularly in triggering apoptosis, arresting the cell cycle, inducing oxidative stress, modulating autophagy, and disrupting essential signaling pathways
Orientations Futures
Angeloylgomisin Q has been identified as having potential for Alzheimer’s disease research . This suggests that future research could focus on further exploring this potential and developing therapeutic strategies for Alzheimer’s disease based on this compound.
- “Dibenzocyclooctadiene lignans from the stems of Schisandra sphaerandra” by You-Min Ying, et al .
- “Identifying quality-markers from Shengmai San protects against transgenic mouse model of Alzheimer’s disease using chinmedomics approach” by Ai-Hua Zhang, et al . These papers could provide further information on this compound.
Mécanisme D'action
The mechanism of action of Angeloylgomisin Q involves its ability to modulate various molecular targets and pathways. It has been shown to inhibit the viability of cancer cells by targeting the AKT phosphorylation pathway and decreasing the amount of retinoblastoma tumor suppressor protein . Additionally, it increases the level of mitochondrial glutathione concentration and vitamin C in the serum of tested animals .
Analyse Biochimique
Cellular Effects
Preliminary research suggests that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely to exert its effects at the molecular level through binding interactions with biomolecules, possible enzyme inhibition or activation, and changes in gene expression .
Méthodes De Préparation
Angeloylgomisin Q can be isolated from the stems of Schisandra sphaerandra using various chromatographic techniques such as silica gel, preparative high-performance liquid chromatography (Prep-HPLC), and preparative thin-layer chromatography (Prep-TLC). The structures of the isolated compounds are elucidated using physical-chemical and spectroscopic methods .
Analyse Des Réactions Chimiques
Angeloylgomisin Q undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Comparaison Avec Des Composés Similaires
Angeloylgomisin Q is unique among dibenzocyclooctadiene lignans due to its specific molecular structure and bioactivity. Similar compounds include:
- Gomisin A
- Gomisin H
- Schisandrin
- Schisantherin A
- Schicantherin B
- Rubrildilactione
Propriétés
IUPAC Name |
[(8S,9S,10S)-9-hydroxy-3,4,5,14,15,16-hexamethoxy-9,10-dimethyl-8-tricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaenyl] (Z)-2-methylbut-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H38O9/c1-11-15(2)28(30)38-27-18-14-20(33-6)24(35-8)26(37-10)22(18)21-17(12-16(3)29(27,4)31)13-19(32-5)23(34-7)25(21)36-9/h11,13-14,16,27,31H,12H2,1-10H3/b15-11-/t16-,27-,29-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHABJANPSGWEFC-MRFZJNLZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(=O)OC1C2=CC(=C(C(=C2C3=C(C(=C(C=C3CC(C1(C)O)C)OC)OC)OC)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(/C)\C(=O)O[C@H]1C2=CC(=C(C(=C2C3=C(C(=C(C=C3C[C@@H]([C@]1(C)O)C)OC)OC)OC)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H38O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
72561-28-5 | |
| Record name | Angeloylgomisin Q | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072561285 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ANGELOYLGOMISIN Q | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HJE27L4CC0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the chemical structure of Angeloylgomisin Q and where is it found?
A1: this compound is a dibenzocyclooctadiene lignan found in the fruits of the Schisandra chinensis plant, also known as magnolia berry. [, , ] While its full chemical name is quite complex, its molecular formula is C32H36O9. [, ]
Q2: How can this compound be identified and quantified?
A2: Gas Chromatography/Mass Spectrometry (GC/MS) has proven effective in identifying and quantifying this compound within a mixture of lignan compounds extracted from Schisandra chinensis. [, ] This technique provides both structural information (through characteristic fragmentation patterns) and quantitative data based on the compound's retention time and peak intensity.
Q3: How does the drying process of Schisandra chinensis fruits impact the content of this compound?
A4: Different drying methods significantly influence the quality and chemical composition of Schisandra chinensis fruits, including the concentration of this compound. [, ] Studies have shown that vacuum drying yielded the highest content of this compound, while oven drying resulted in lower levels as the drying temperature increased. [, ] This suggests that controlling drying temperatures is crucial for preserving the concentration of this compound.
Q4: Are there any known structural analogs of this compound with similar biological activity?
A5: Yes, this compound shares structural similarities with other lignans found in Schisandra chinensis, such as Angeloylgomisin H. [, , ] While their exact biological activities might differ, the presence of an angeloyl group in their structure suggests potential overlap in their pharmacological properties. Further research is needed to delineate the structure-activity relationships within this class of compounds.
Q5: Are there any ongoing challenges in the research and development of this compound?
A6: One of the main challenges lies in the isolation and purification of this compound from Schisandra chinensis fruits. [, ] Developing efficient and cost-effective extraction and purification methods is crucial for obtaining sufficient quantities for further research and potential applications. Additionally, more comprehensive studies are needed to elucidate its pharmacological mechanisms, safety profile, and potential for therapeutic use.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






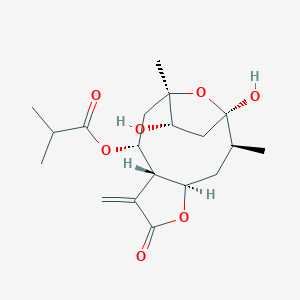

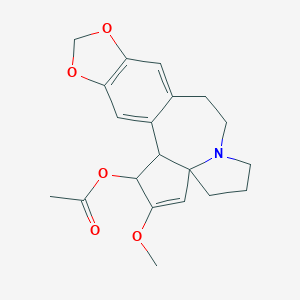
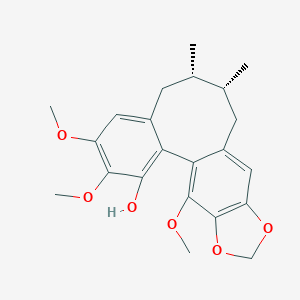

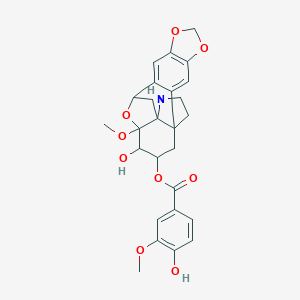
![(1R,12S,13S,16Z,17R,19S)-3,4,6-trimethoxy-16-(2-methoxyethylidene)-10-oxa-8,14-diazahexacyclo[11.6.1.01,9.02,7.012,17.014,19]icosa-2(7),3,5,8-tetraene](/img/structure/B204842.png)
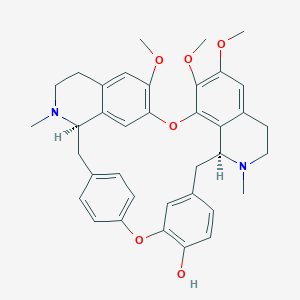
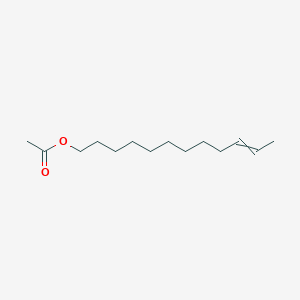
![[(3S,8R,9R,10R,13R,14S,17S)-4,4,8,10,14-pentamethyl-17-(6-methylhepta-1,5-dien-2-yl)-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B205788.png)
